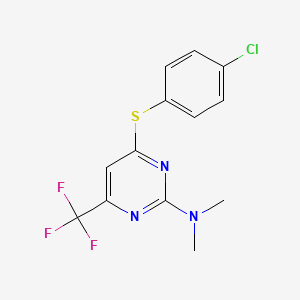

4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine, also known as CP-690,550, is a small molecule drug that is used to treat autoimmune diseases. This drug acts as a potent inhibitor of Janus kinase 3 (JAK3), which is a key enzyme involved in the signaling pathways of cytokines that are responsible for inflammation in autoimmune diseases. CP-690,550 has been extensively studied for its efficacy and safety in treating autoimmune diseases, and its mechanism of action has been well-characterized.

Applications De Recherche Scientifique

- Researchers have investigated the antimicrobial potential of this compound. Specifically, the derivative 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one demonstrated activity against Gram-positive bacterial strains. Additionally, a novel 1,3-oxazole containing a phenyl group at the 5-position exhibited activity against the Candida albicans strain .

- Toxicity studies are crucial for evaluating the safety of new compounds. Researchers have assessed the toxicity of these derivatives using the aquatic crustacean Daphnia magna . Understanding their impact on non-target organisms is essential for potential applications .

- Computational studies have explored the potential mechanism of action of this compound. By employing in silico methods, researchers aim to predict how it interacts with biological targets, providing insights into its mode of action .

- Biofilm formation by bacteria contributes to antibiotic resistance. Investigating whether this compound can inhibit biofilm formation or disrupt existing biofilms is an active area of research. Such properties could have implications for medical devices and wound care .

- The unique structure of this compound makes it an interesting candidate for drug development. Researchers may explore modifications to enhance its efficacy, reduce toxicity, or target specific pathogens. Rational design and optimization could lead to novel therapeutic agents .

- Although not directly related to the mentioned compound, similar indole derivatives have been studied for their anti-HIV activity. These investigations provide insights into the broader potential of structurally related molecules .

Antimicrobial Activity

Toxicity Assessment

Mechanism of Action Studies (In Silico)

Antibiofilm Properties

Drug Development

Anti-HIV Activity (Related Indole Derivatives)

Propriétés

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClF3N3S/c1-20(2)12-18-10(13(15,16)17)7-11(19-12)21-9-5-3-8(14)4-6-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFPLTGGTJKZHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)SC2=CC=C(C=C2)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClF3N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-chlorophenyl)sulfanyl-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-[(4-ethynylphenyl)methyl]prop-2-enamide](/img/structure/B2688859.png)

![5-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2688868.png)

![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2688869.png)

![[2-(Methylthio)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B2688877.png)